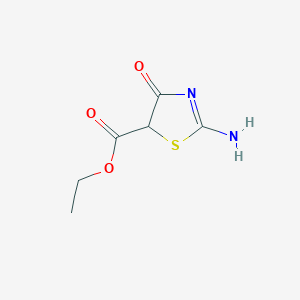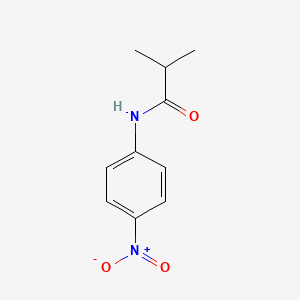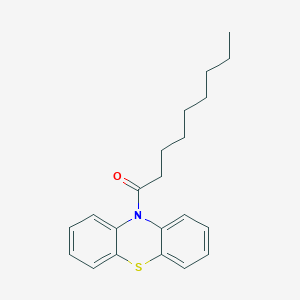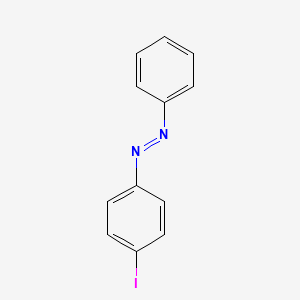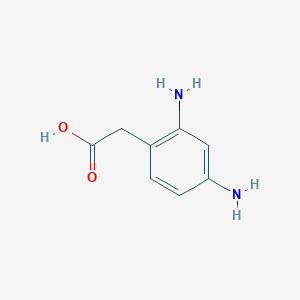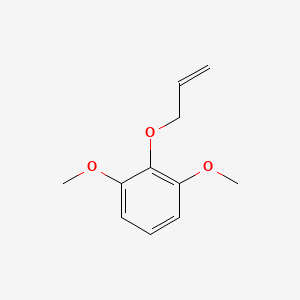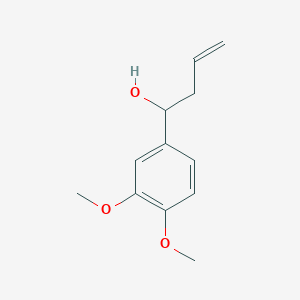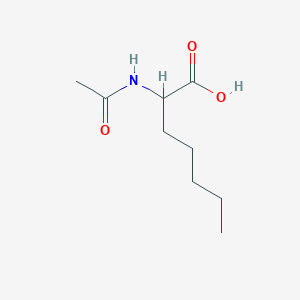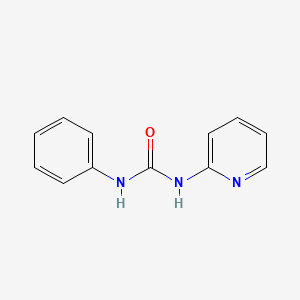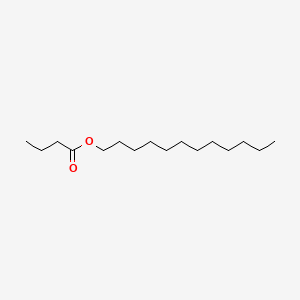
Dodecyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
elongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a fruity taste.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research
Dodecyl butyrate and related compounds have been studied for their effects on cancer cells. Sodium butyrate, a related compound, has shown marked effects on the growth, morphology, and biochemistry of human colonic adenocarcinoma cell lines. It has been observed to increase doubling times of these cells while maintaining cell viability. Gross morphological alterations were noted in cells treated with butyrate. This suggests a potential application in cancer research and treatment strategies (Kim et al., 1980).
2. Inflammatory Disease Treatment
Butyrate has been effective in reducing inflammation in various disease models. For instance, an orally administered butyrate-releasing compound was found to reduce inflammation in a murine model of ulcerative colitis. This suggests a potential therapeutic application for compounds like dodecyl butyrate in treating inflammatory diseases (Zha et al., 2019).
3. Microbial Activity
Studies have shown that butyrate compounds can influence microbial activity. In one study, the effects of sodium butyrate on carcinoembryonic antigen production by human colonic adenocarcinoma cells were investigated. The findings suggest that butyrate can enhance the expression of differentiated functions in some human colorectal tumor cells, which might have implications for microbial research (Tsao et al., 1983).
Eigenschaften
CAS-Nummer |
3724-61-6 |
|---|---|
Produktname |
Dodecyl butyrate |
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
dodecyl butanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
JEPXJYKYHMEESP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCC |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC |
Dichte |
0.857-0.862 (20°) |
Andere CAS-Nummern |
3724-61-6 |
Physikalische Beschreibung |
Liquid; Slightly fruity light aroma |
Löslichkeit |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



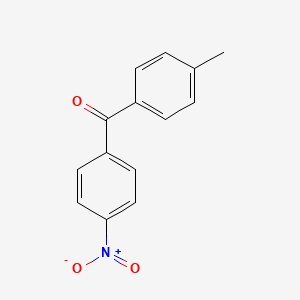
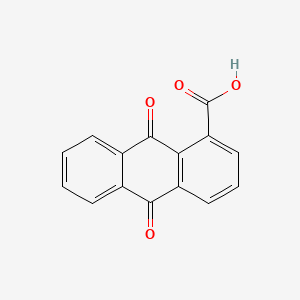
![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
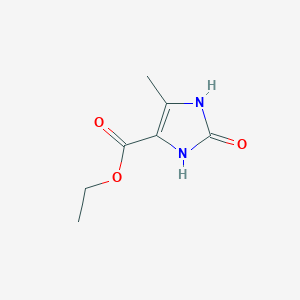
![4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619069.png)
